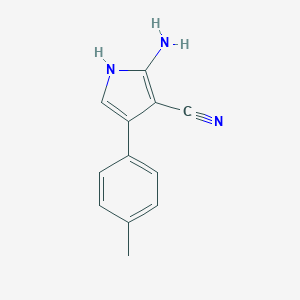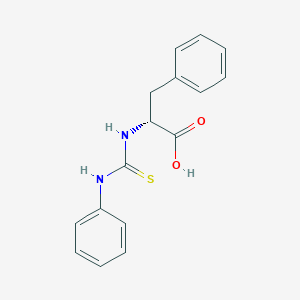
(R)-3-phenyl-2-(3-phenylthioureido)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-3-phenyl-2-(3-phenylthioureido)propanoic acid, also known as PTUP, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various fields of medicine. This compound has been found to have a wide range of biochemical and physiological effects that make it a promising candidate for further research.
作用機序
The mechanism of action of (R)-3-phenyl-2-(3-phenylthioureido)propanoic acid is not fully understood, but it is believed that it works by inhibiting the activity of certain enzymes and signaling pathways. (R)-3-phenyl-2-(3-phenylthioureido)propanoic acid has been shown to inhibit the activity of protein kinase C and phospholipase C, which are involved in various cellular processes. (R)-3-phenyl-2-(3-phenylthioureido)propanoic acid has also been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation.
生化学的および生理学的効果
(R)-3-phenyl-2-(3-phenylthioureido)propanoic acid has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on cancer cells, cognitive function, and cardiac function, (R)-3-phenyl-2-(3-phenylthioureido)propanoic acid has also been found to have anti-inflammatory effects. (R)-3-phenyl-2-(3-phenylthioureido)propanoic acid has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response.
実験室実験の利点と制限
One advantage of using (R)-3-phenyl-2-(3-phenylthioureido)propanoic acid in lab experiments is that it is a small molecule inhibitor, which makes it easier to study than larger molecules. (R)-3-phenyl-2-(3-phenylthioureido)propanoic acid also has a well-defined mechanism of action, which makes it easier to design experiments to study its effects. However, one limitation of using (R)-3-phenyl-2-(3-phenylthioureido)propanoic acid in lab experiments is that it can be difficult to obtain in large quantities, which can limit its use in certain types of experiments.
将来の方向性
There are many potential future directions for research on (R)-3-phenyl-2-(3-phenylthioureido)propanoic acid. One area of research could be to investigate its potential as a therapeutic agent in cancer treatment. Another area of research could be to study its effects on neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research could be done to understand the mechanism of action of (R)-3-phenyl-2-(3-phenylthioureido)propanoic acid and to identify other potential targets for this compound.
合成法
The synthesis of (R)-3-phenyl-2-(3-phenylthioureido)propanoic acid can be achieved through a multi-step process involving the reaction of various chemical compounds. The first step involves the reaction of N-phenylthiourea with 2-bromo-3-phenylpropionic acid to form the intermediate compound, 2-(3-phenylthioureido)propanoic acid. This intermediate is then subjected to a resolution process using chiral HPLC to obtain the final product, (R)-3-phenyl-2-(3-phenylthioureido)propanoic acid.
科学的研究の応用
(R)-3-phenyl-2-(3-phenylthioureido)propanoic acid has been studied extensively in various fields of medicine, including oncology, neurology, and cardiovascular disease. In oncology, (R)-3-phenyl-2-(3-phenylthioureido)propanoic acid has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurology, (R)-3-phenyl-2-(3-phenylthioureido)propanoic acid has been found to have neuroprotective effects and can improve cognitive function. In cardiovascular disease, (R)-3-phenyl-2-(3-phenylthioureido)propanoic acid has been shown to reduce inflammation and improve cardiac function.
特性
CAS番号 |
154738-10-0 |
|---|---|
製品名 |
(R)-3-phenyl-2-(3-phenylthioureido)propanoic acid |
分子式 |
C16H16N2O2S |
分子量 |
300.4 g/mol |
IUPAC名 |
(2R)-3-phenyl-2-(phenylcarbamothioylamino)propanoic acid |
InChI |
InChI=1S/C16H16N2O2S/c19-15(20)14(11-12-7-3-1-4-8-12)18-16(21)17-13-9-5-2-6-10-13/h1-10,14H,11H2,(H,19,20)(H2,17,18,21)/t14-/m1/s1 |
InChIキー |
OPPVUBSIFDPEHQ-CQSZACIVSA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=S)NC2=CC=CC=C2 |
SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=S)NC2=CC=CC=C2 |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=S)NC2=CC=CC=C2 |
同義語 |
(R)-3-PHENYL-2-(3-PHENYLTHIOUREIDO)PROPANOIC ACID |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol](/img/structure/B115056.png)
![Silane, [3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propynyl]trimethyl-](/img/structure/B115057.png)
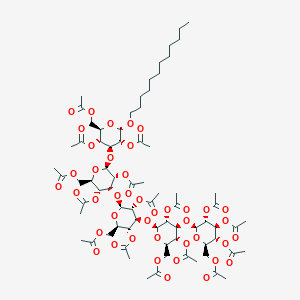
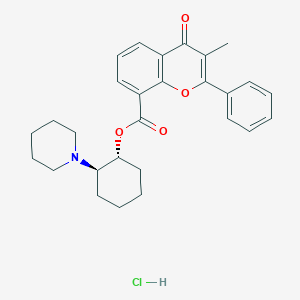
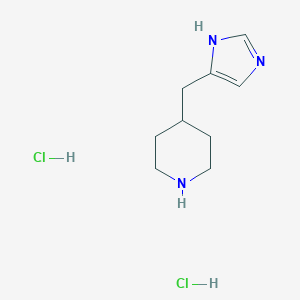
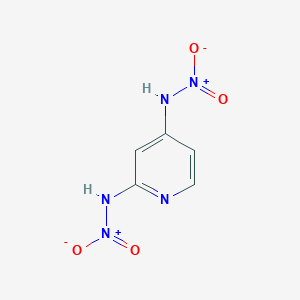
![13-(Hydroxymethyl)-2,5-dimethyl-8-propan-2-yl-15,20,22-trioxapentacyclo[12.8.0.02,10.05,9.016,21]docosa-8,12-diene-17,18-diol](/img/structure/B115075.png)
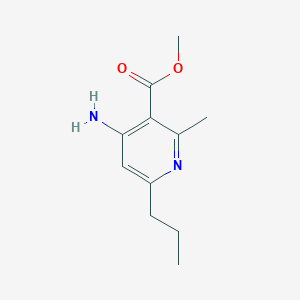

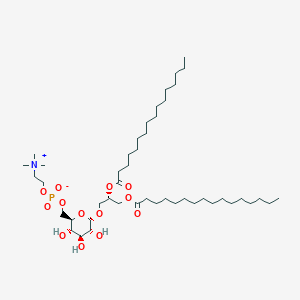
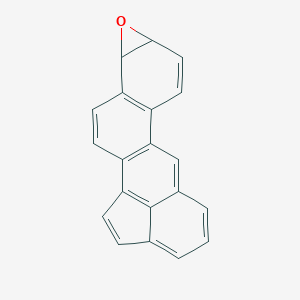
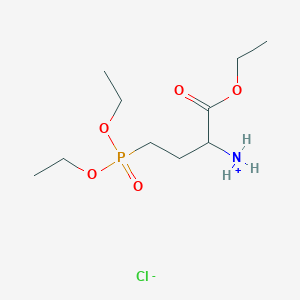
![7-[3-(tert-Butyldimethylsilyloxy)propyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine](/img/structure/B115086.png)
